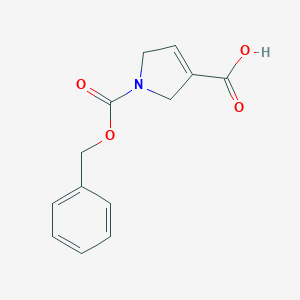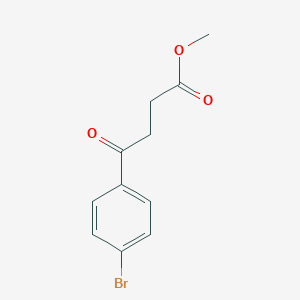
Methyl 4-(4-bromophenyl)-4-oxobutanoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for “Methyl 4-(4-bromophenyl)-4-oxobutanoate” is not available in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-(4-bromophenyl)-4-oxobutanoate” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its form, boiling point, melting point, and more. Unfortunately, the specific physical and chemical properties for “Methyl 4-(4-bromophenyl)-4-oxobutanoate” are not available in the sources retrieved .Aplicaciones Científicas De Investigación
1. Pharmacological Research
Methyl 4-(4-bromophenyl)-4-oxobutanoate and its derivatives have been studied in various pharmacological contexts. One compound, DQP-1105, is a noncompetitive inhibitor for GluN2C and GluN2D N-methyl-d-aspartate (NMDA) receptors, suggesting potential applications in neurological research and therapy (Acker et al., 2011). Additionally, studies have shown that certain derivatives of Methyl 4-(4-bromophenyl)-4-oxobutanoate exhibit antiproliferative activities, indicating possible applications in cancer research and treatment (Yurttaş et al., 2022).
2. Synthesis and Chemical Properties
Researchers have explored the synthesis of various derivatives of Methyl 4-(4-bromophenyl)-4-oxobutanoate. For instance, a new surfactant containing a benzene spacer was synthesized using a novel copper catalyzed cross-coupling reaction (Chen et al., 2013). Such studies contribute to the understanding of the compound's chemical properties and potential applications in material science.
3. Molecular Structure and Spectroscopic Studies
The molecular structure and spectroscopic characteristics of Methyl 4-(4-bromophenyl)-4-oxobutanoate derivatives have been investigated. For example, vibrational, structural, electronic, and optical studies of certain derivatives have been conducted, providing insights into their molecular behavior and potential applications in fields like optics and materials science (Vanasundari et al., 2018).
4. Potential Antioxidant Properties
Some studies have looked into the antioxidant properties of derivatives of Methyl 4-(4-bromophenyl)-4-oxobutanoate. These investigations aim to explore the potential use of these compounds in pharmaceuticals or as dietary supplements (Li et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(4-bromophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXBKXISVRTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356968 | |
| Record name | methyl 4-(4-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-bromophenyl)-4-oxobutanoate | |
CAS RN |
30913-86-1 | |
| Record name | methyl 4-(4-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

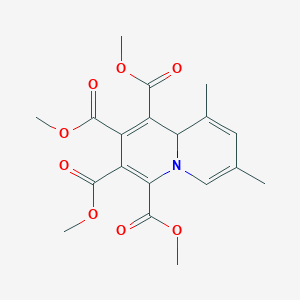


![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)

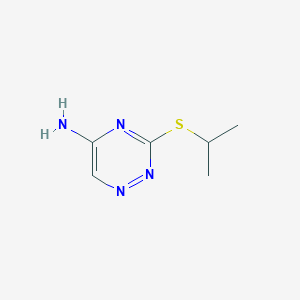
![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)



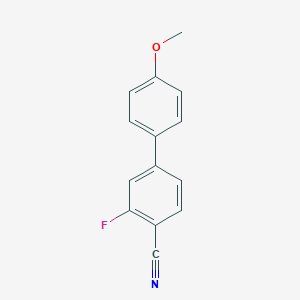

![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)
